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Compound of Interest

Compound Name: B026

Cat. No.: B15142409 Get Quote

This guide provides a comprehensive comparison of the anticancer effects of various

investigational agents designated under the "B026" nomenclature in different preclinical and

clinical models. The information is intended for researchers, scientists, and drug development

professionals to facilitate an objective evaluation of these compounds.

KN026: A HER2-Targeted Bispecific Antibody
Mechanism of Action: KN026 is a recombinant humanized bispecific antibody that

simultaneously targets two distinct epitopes on the human epidermal growth factor receptor 2

(HER2), specifically domain II (pertuzumab-binding site) and domain IV (trastuzumab-binding

site).[1] This dual-binding mechanism is designed to achieve a more potent blockade of HER2

signaling pathways compared to monospecific antibodies. By binding to both epitopes, KN026

is thought to enhance the inhibition of tumor cell growth and promote HER2 receptor

internalization.[2][3] Furthermore, the IgG1 Fc fragment of KN026 can mediate antibody-

dependent cell-mediated cytotoxicity (ADCC), recruiting immune cells to destroy HER2-

overexpressing tumor cells.[3]
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Caption: Mechanism of action of KN026.
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Preclinical Validation
Preclinical studies have indicated that KN026 exhibits potent antitumor activity. In vitro, it has

demonstrated a greater ability to inhibit the growth of HER2-positive tumor cell lines compared

to trastuzumab and pertuzumab administered in combination.[4] Notably, KN026 has also

shown efficacy in tumor cell lines with acquired resistance to trastuzumab.[2][4] In vivo

xenograft models have further confirmed the antitumor activity of KN026.[5]

Clinical Performance
KN026 has been evaluated in several clinical trials, primarily in patients with HER2-positive

breast cancer and gastric or gastroesophageal junction (G/GEJ) cancer.

KN026 in Combination with Docetaxel for HER2-Positive Breast Cancer (NCT04165993)

This Phase II, open-label, single-arm study assessed the efficacy and safety of KN026 in

combination with docetaxel as a first-line treatment for patients with HER2-positive recurrent or

metastatic breast cancer.[1][6]

Efficacy Data:

Endpoint Result
95% Confidence Interval
(CI)

Objective Response Rate

(ORR)
76.4% 63.0% - 86.8%

Complete Response (CR) 3 patients -

Partial Response (PR) 39 patients -

Clinical Benefit Rate (CBR) 85.5% 73.3% - 93.5%

Median Duration of Response

(DOR)
Not Reached 20.7 months - Not Reached

Median Progression-Free

Survival (PFS)
27.7 months 18.0 months - Not Reached

Overall Survival (OS) Rate at

24 months
84.1% 71.7% - 91.4%
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| Overall Survival (OS) Rate at 30 months | 78.5% | 65.2% - 87.2% |

Experimental Protocol:

Patient Population: Patients with histologically confirmed HER2-positive locally recurrent or

metastatic breast cancer who had not received prior systemic therapy for metastatic disease.

Treatment Regimen: KN026 was administered intravenously at a dose of 30 mg/kg, followed

by docetaxel at 75 mg/m², on day 1 of each 21-day cycle.[1]

Primary Endpoints: Objective Response Rate (ORR) and Duration of Response (DOR).[1]

Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Clinical

Benefit Rate (CBR), and safety.[1]

Comparison with Standard of Care: The standard first-line treatment for HER2-positive

metastatic breast cancer is the combination of pertuzumab, trastuzumab, and docetaxel.

Clinical trials of this regimen have reported ORRs in the range of 79.0% to 80.2%.[1] The ORR

of 76.4% observed with KN026 and docetaxel is comparable to this standard of care.[1][7]

KN026 Monotherapy in Heavily Pretreated HER2-Positive Metastatic Breast Cancer (Phase I

Study)

In a Phase I dose-escalation and expansion study, KN026 monotherapy was evaluated in

patients with HER2-positive metastatic breast cancer who had failed prior anti-HER2 therapies.

[2]

Efficacy Data:

Dose Level
Objective Response Rate
(ORR)

Disease Control Rate
(DCR)

| Recommended Phase 2 Dose (20 mg/kg Q2W or 30 mg/kg Q3W) | 32.1% | 76.8% |

Safety Profile

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11999887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11999887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11999887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11999887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11999887/
https://www.onclive.com/view/kn026-plus-docetaxel-demonstrates-efficacy-in-her2-metastatic-breast-cancer
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.1041
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the combination study with docetaxel, the safety profile of KN026 was considered

manageable.[1][7] The most common grade ≥3 treatment-emergent adverse events (TEAEs)

were hematological, including decreased neutrophil count (40.4%) and decreased white blood

cell count (28.1%).[1] Notably, no deaths were attributed to KN026 or docetaxel.[1] The

incidence of cardiac toxicity, a known concern with HER2-targeted therapies, appeared to be

low.[7]

Experimental Workflow for a Typical Xenograft Study

Model Setup Treatment Phase Data Analysis

HER2+ Cancer
Cell Culture

Orthotopic/Subcutaneous
Implantation in

Immunodeficient Mice

Tumor Growth
Monitoring

Randomization into
Treatment Groups

Administer KN026,
Vehicle Control, or

Comparator Drug(s)

Tumor Volume &
Body Weight
Measurement

Regularly Endpoint Reached
(e.g., tumor size limit)

Necropsy and
Tumor Excision

Data Analysis:
- Tumor Growth Inhibition

- Statistical Analysis

Click to download full resolution via product page

Caption: General workflow for a breast cancer xenograft model.

(Note: This section on KN026 is the first part of a comprehensive guide. Subsequent sections

will detail the anticancer effects of MGC026 and PMD-026.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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